REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
159.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
99.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1O)O)O
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium formylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
732 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 18 hours at 0° C.
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C.
|
Type
|
WAIT
|
Details
|
held at that temperature during 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
2.44 l water-dimethylformamide was distilled off at 80° C.
|
Type
|
ADDITION
|
Details
|
To the thick suspension were added within 1.5 hours at 70° C
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
3.99 l of hot water (50° C.)
|
Type
|
STIRRING
|
Details
|
The white suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed 3 times with 272 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. at 12 mbar overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
159.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
99.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1O)O)O
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium formylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
732 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 18 hours at 0° C.
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C.
|
Type
|
WAIT
|
Details
|
held at that temperature during 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
2.44 l water-dimethylformamide was distilled off at 80° C.
|
Type
|
ADDITION
|
Details
|
To the thick suspension were added within 1.5 hours at 70° C
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
3.99 l of hot water (50° C.)
|
Type
|
STIRRING
|
Details
|
The white suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed 3 times with 272 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. at 12 mbar overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
159.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
99.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1O)O)O
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium formylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
732 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 18 hours at 0° C.
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C.
|
Type
|
WAIT
|
Details
|
held at that temperature during 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
2.44 l water-dimethylformamide was distilled off at 80° C.
|
Type
|
ADDITION
|
Details
|
To the thick suspension were added within 1.5 hours at 70° C
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
3.99 l of hot water (50° C.)
|
Type
|
STIRRING
|
Details
|
The white suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed 3 times with 272 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. at 12 mbar overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |